
Pinacidil
Overview
Description
Pinacidil (C₉H₁₃N₅) is a cyanoguanidine derivative and a potent ATP-sensitive potassium (K-ATP) channel opener. Originally developed as an antihypertensive agent, it induces vasodilation by hyperpolarizing vascular smooth muscle cells via K-ATP channel activation, reducing peripheral resistance . Beyond its cardiovascular applications, recent studies highlight its anticonvulsant and anxiolytic properties in rodent models, with demonstrated efficacy in reducing seizure severity and increasing exploratory behavior without impairing motor function . This compound also exhibits cardioprotective effects by mitigating ischemia-reperfusion (I/R) injury through inhibition of calreticulin (CRT) degradation, thereby stabilizing calcium homeostasis in endothelial cells .
Pharmacokinetic studies indicate rapid absorption and metabolism, with a half-life of ~4 hours in humans, and it crosses the blood-brain barrier, enabling central nervous system (CNS) activity .
Preparation Methods
Pinacidil can be synthesized through the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine, resulting in the formation of thiourea. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to produce an unsymmetrical carbodiimide. Finally, the addition of cyanamide yields this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale manufacturing.
Chemical Reactions Analysis
Pinacidil undergoes various chemical reactions, including:
Scientific Research Applications
Cardiovascular Applications
Vasodilatory Effects
Pinacidil is primarily known for its ability to induce vasodilation, which is beneficial in managing hypertension. Clinical trials have demonstrated its efficacy in reducing systolic blood pressure significantly compared to placebo and other antihypertensive agents. For instance, one study reported a decrease in systolic blood pressure by 41% within 30 minutes after administration .
Electrophysiological Effects
Research has shown that this compound affects cardiac electrophysiology by prolonging the postshock cycle length and influencing the activation patterns following defibrillation shocks. It has been observed to abbreviate the QT interval and alter action potential duration, suggesting its role in modulating cardiac rhythms .
Study | Effect on Systolic Blood Pressure | QT Interval Changes | Action Potential Duration |
---|---|---|---|
Study A | Decreased by 41% | Abbreviated | Shortened |
Study B | Significant reduction | Not specified | Significant shortening |
Neurological Applications
Anticonvulsant Properties
Recent investigations have highlighted this compound's potential as an anticonvulsant agent. In animal models, it demonstrated significant protective effects against seizures induced by pentylenetetrazole and pilocarpine, with certain doses providing up to 100% protection . This suggests that this compound may be useful in treating epilepsy and related disorders.
Anxiolytic Effects
In addition to its anticonvulsant properties, this compound has shown mild anxiolytic effects. Behavioral studies indicated that animals treated with this compound exhibited increased exploratory behavior without significant motor impairment, suggesting its potential utility in anxiety disorders .
Stem Cell Research
This compound has gained attention in stem cell research due to its ability to enhance the survival of human embryonic stem cells under oxidative stress conditions. By opening mitochondrial ATP-sensitive potassium channels, this compound helps prevent apoptosis (programmed cell death) in these cells, thus maintaining their viability for differentiation into various somatic cell types . This application is crucial for developing cell therapies aimed at replacing diseased tissues.
Application Area | Mechanism of Action | Outcome |
---|---|---|
Stem Cell Survival | Opens potassium channels in mitochondria | Enhanced survival during stress |
Anticonvulsant Activity | Activates potassium channels to restore ionic balance | Protection against seizures |
Anxiolytic Activity | Increases exploratory behavior without motor impairment | Reduced anxiety-like behaviors |
Pharmacological Insights
This compound's pharmacological profile indicates multiple mechanisms of action that extend beyond simple vasodilation. Its ability to activate ATP-sensitive potassium channels plays a critical role in various therapeutic effects:
- Cardioprotection: this compound pretreatment has been shown to provide cardioprotective effects during ischemic events, reducing myocardial injury .
- Repositioning Potential: Given its established safety profile, there is growing interest in repositioning this compound for new therapeutic uses beyond its original indications.
Mechanism of Action
Pinacidil exerts its effects by opening ATP-sensitive potassium channels, leading to the hyperpolarization of cell membranes and subsequent vasodilatation. This process reduces peripheral vascular resistance and blood pressure . The molecular targets include the potassium channels on the plasma membrane and mitochondria, and the pathways involved are the NO/cGMP/PKG signaling pathway .
Comparison with Similar Compounds
Nicorandil
- Mechanism: Dual nitric oxide (NO) donor and K-ATP channel opener.
- Anticonvulsant Activity : Like pinacidil, nicorandil reduces neuronal excitability by activating K-ATP channels. However, nicorandil requires higher doses (e.g., 20 mg/kg) to achieve comparable seizure protection in pentylenetetrazol (PTZ) models .
- Cardioprotection: Both drugs improve cardiac microvascular function post-I/R, but nicorandil’s NO-mediated vasodilation may cause hypotension, limiting its utility in hypotensive patients .
- Clinical Use : Approved for angina, whereas this compound’s CNS penetration supports broader therapeutic repositioning .
Cromakalim
- Mechanism: Selective K-ATP channel opener without NO effects.
- Vasorelaxant Potency : In rat mesenteric arteries, 10 µM cromakalim induced 59.6% relaxation vs. 91.3% for 30 µM this compound under high K⁺ conditions. However, cromakalim’s Rb⁺ efflux augmentation was 9.6-fold vs. This compound’s 2.9-fold in depolarized tissues, suggesting stronger K-ATP activation by cromakalim .
- Cardiac Effects : Unlike this compound, cromakalim lacks significant cardioprotective effects in I/R models .
Diazoxide
- Mechanism : Mitochondrial K-ATP (mitoK-ATP) channel opener.
- Cardioprotection : Both drugs mimic ischemic preconditioning, but diazoxide’s mitoK-ATP specificity limits vascular effects. This compound’s dual vascular and mitochondrial action provides broader endothelial protection .
- Side Effects : Diazoxide commonly causes hyperglycemia, whereas this compound’s glucose neutrality is advantageous in diabetic patients .
Hydralazine
- Antihypertensive Efficacy : In clinical trials, this compound (50–100 mg/day) matched hydralazine’s blood pressure reduction but with fewer reflex tachycardia episodes .
- Mechanistic Difference: Hydralazine acts via NO-independent vasodilation, lacking K-ATP modulation, which may explain this compound’s superior endothelial protection .
Data Tables
Table 1: Anticonvulsant Efficacy of this compound vs. Controls
Model | Dose (mg/kg) | % Protection | Latency Increase | Reference |
---|---|---|---|---|
PTZ-induced | 10 | 100% | N/A | |
Pilocarpine | 2.5 | 85.7% | Significant | |
Pilocarpine | 5 | 100% | Significant |
Table 2: Comparative Vasorelaxant Profiles
Compound | Max Relaxation (%) | pD₂ Value | K⁺ Sensitivity | Reference |
---|---|---|---|---|
This compound | 91.3 | 5.88 | Moderate | |
Cromakalim | 59.6 | 6.56 | High | |
Nicorandil | 75.0* | 6.20 | Low |
*NO-mediated effects contribute.
Key Research Findings
- Anticonvulsant Specificity : this compound fully protected against PTZ-induced seizures at 10 mg/kg, outperforming diazepam in latency prolongation .
- Cardioprotection : this compound reduced infarct size by 40% in I/R models via CRT stabilization, a mechanism absent in cromakalim .
- Species-Specific Responses: In pulmonary arterial hypertension (PAH), this compound reversed monocrotaline-induced PAH in rats but showed diminished efficacy in human pulmonary arteries, highlighting model limitations .
- Anxiolytic Effects : At 10 mg/kg, this compound increased open-arm time in the Elevated Plus Maze by 50%, comparable to low-dose benzodiazepines but without sedation .
Limitations and Contradictions
Biological Activity
Pinacidil is a potassium channel opener primarily used as an antihypertensive agent. Its biological activity is characterized by its ability to induce vasodilation and influence cardiac electrophysiology. This article explores the mechanisms, pharmacological effects, and clinical implications of this compound, supported by research findings and case studies.
This compound acts predominantly on ATP-sensitive potassium (K) channels, particularly those associated with the SUR2 muscle isoforms. By opening these channels, this compound facilitates hyperpolarization of the vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This mechanism is crucial for its therapeutic effects in managing hypertension.
Pharmacological Effects
1. Vasodilation:
this compound has been shown to dilate both large and small arteries, increasing compliance and redistributing blood flow towards the muscular vascular bed. A study indicated that this compound administration resulted in a significant decrease in systemic vascular resistance and arterial blood pressure, while cardiac output remained unchanged .
2. Hemodynamic Changes:
The drug significantly increased the diameters of the brachial and carotid arteries (by 7% and 8%, respectively) and enhanced blood flow (by 60% and 17%, respectively) following administration . The effects peaked around 4 hours post-administration, with a duration of approximately 8 hours.
3. Electrophysiological Effects:
this compound affects cardiac action potentials by shortening the action potential duration (APD) and the activation recovery interval (ARI). In controlled studies, it was observed that this compound decreased APD90 from 178±16 ms to 168±18 ms at a pacing cycle length of 300 ms, indicating its role in modifying cardiac electrical activity .
Antihypertensive Efficacy
A series of double-blind trials demonstrated that this compound was effective in reducing blood pressure in patients with mild to severe hypertension. In one trial, the response rate for this compound-treated patients was significantly greater than that of placebo-treated patients (83% vs 75%) when compared with prazosin .
Case Studies
- Electrocardiographic Changes: In a cohort of patients receiving this compound therapy, 23% developed new T-wave abnormalities on electrocardiograms, highlighting potential cardiac effects that require monitoring during treatment .
- Postshock Activation: this compound was found to prolong postshock cycle lengths in successful defibrillation episodes but did not significantly alter defibrillation thresholds, suggesting its influence on post-shock cardiac recovery dynamics .
Data Summary
Parameter | Baseline | Post-Pinacidil | Significance |
---|---|---|---|
APD90 (ms) | 178±16 | 168±18 | P < 0.01 |
ARI (ms) | 152±10 | 143±10 | P < 0.01 |
SBP (mmHg) | - | Decreased by 41% | P < 0.05 |
Brachial artery diameter (%) | - | Increased by 7% | Significant |
Cardiac output | Unchanged | - | Not significant |
Q & A
How can researchers formulate a focused research question on Pinacidil’s mechanism of action using structured frameworks like PICO or FINER?
Answer:
- PICO Framework : Define the Population (e.g., isolated cardiomyocytes), Intervention (this compound dosage, exposure time), Comparison (e.g., other KATP channel openers like Nicorandil), and Outcome (e.g., membrane hyperpolarization, ischemia-reperfusion injury mitigation) .
- FINER Criteria : Ensure the question is Feasible (e.g., accessible lab models), Interesting (novel insights into KATP channel regulation), Novel (unexplored pathways like mitochondrial KATP modulation), Ethical (animal/cell-line compliance), and Relevant (translational potential for cardiovascular therapies) .
Q. What experimental design considerations are critical when studying this compound’s dose-dependent effects on vascular smooth muscle cells?
Answer:
- Controls : Include vehicle controls (DMSO solvent) and positive controls (e.g., Cromakalim) to validate assay specificity .
- Dose Range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture EC50 values, supported by patch-clamp electrophysiology for ion current quantification .
- Time Course : Assess acute vs. chronic exposure (e.g., 10-minute vs. 24-hour treatments) to differentiate transient vs. sustained effects .
Q. How should researchers address contradictions in this compound’s cardioprotective efficacy across preclinical models?
Answer:
- Model Variability : Compare outcomes in ex vivo (Langendorff-perfused hearts) vs. in vivo (rodent ischemia models) systems, noting species-specific KATP subunit expression .
- Confounding Factors : Control for variables like anesthesia type, temperature, and co-administered drugs (e.g., Glibenclamide for KATP blockade) .
- Meta-Analysis : Use PRISMA guidelines to synthesize data from ≥10 studies, highlighting heterogeneity via I<sup>2</sup> statistics .
Q. What methodological strategies optimize reproducibility in this compound studies involving isolated tissue preparations?
Answer:
- Standardization : Predefine tissue sourcing (e.g., Sprague-Dawley rats), Krebs-Henseleit buffer composition, and equilibration time (≥30 minutes) .
- Blinding : Implement double-blinding for drug administration and data analysis to reduce bias .
- Data Transparency : Share raw electrophysiology traces and concentration-response curves in supplementary materials .
Q. How can advanced statistical methods resolve non-linear responses in this compound’s vasorelaxation assays?
Answer:
- Non-Linear Regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism, reporting Hill coefficients and R<sup>2</sup> values .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
- Multivariate Analysis : Use ANOVA with post-hoc Tukey tests to compare multiple treatment groups (e.g., this compound + metabolic inhibitors) .
Q. What are best practices for integrating this compound’s pharmacokinetic data into translational research?
Answer:
- Compartmental Modeling : Use WinNonlin or NONMEM to estimate absorption (tmax), distribution (Vd), and elimination (t1/2) parameters .
- Interspecies Scaling : Apply allometric principles (e.g., 0.75 exponent for clearance) to predict human dosing from rodent data .
- Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA guidelines for accuracy (±15%) and precision (CV ≤20%) .
Q. How should researchers design a literature review to contextualize this compound’s role in preconditioning against ischemic injury?
Answer:
- Search Strategy : Use PubMed/MEDLINE with MeSH terms: “this compound/pharmacology,” “Myocardial Preconditioning,” “KATP Channels/therapeutic use,” filtered to 2000–2025 .
- Quality Assessment : Apply AMSTAR-2 criteria to evaluate systematic reviews, excluding studies with high risk of bias (e.g., lack of randomization) .
- Gap Analysis : Identify understudied areas (e.g., this compound’s impact on mitochondrial ROS generation) .
Q. What ethical and methodological challenges arise in human trials involving this compound derivatives?
Answer:
- Informed Consent : Disclose risks of hypotension and compensatory tachycardia in early-phase trials .
- Dose Escalation : Follow a 3+3 design with stopping rules for severe adverse events (e.g., systolic BP <90 mmHg) .
- Endpoint Selection : Prioritize surrogate markers (e.g., coronary flow reserve) over hard endpoints (mortality) for feasibility .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
Answer:
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict this compound-KATP binding affinities vs. Kir6.2/SUR2A subunits .
- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream pathways (e.g., AMPK activation) .
- Collaborative Frameworks : Partner with bioengineers for microfluidic organ-on-chip models of vascular reactivity .
Q. What protocols ensure rigor in assessing this compound’s off-target effects on non-cardiovascular tissues?
Answer:
- Panel Screening : Test against 50+ GPCRs and ion channels (Eurofins CEREP panel) .
- Toxicogenomics : Conduct RNA-seq on hepatocytes/kidney cells post-treatment to identify dysregulated pathways (e.g., CYP450 enzymes) .
- Functional Assays : Measure bronchial smooth muscle tension (Guinea pig trachea) and insulin secretion (INS-1 cells) .
Properties
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNZDGDKPTYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85371-64-8 (Parent) | |
Record name | Pinacidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048249 | |
Record name | Pinacidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60560-33-0, 85371-64-8 | |
Record name | Pinacidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60560-33-0 | |
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Record name | Pinacidil | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759588 | |
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Record name | Pinacidil | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.614 | |
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Record name | Pinacidil | |
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Record name | PINACIDIL ANHYDROUS | |
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